molecular formula C10H10N2OS B2795632 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1324930-38-2

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide

Cat. No.: B2795632
CAS No.: 1324930-38-2
M. Wt: 206.26
InChI Key: BNFNNBMLBZTVGL-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods, including density functional theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecular electrostatic potential, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) among other properties . Unfortunately, specific details about the molecular structure of this compound are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis and Catalysis

A new class of amide ligands has been shown to enable copper-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, providing a method for synthesizing pharmaceutically important (hetero)aryl methylsulfones. This research highlights the utility of certain amide compounds in facilitating metal-catalyzed coupling reactions, which are crucial for developing new pharmaceuticals and materials (Ma et al., 2017).

Medicinal Chemistry

The synthesis and biological evaluation of compounds derived from 2-oxo-1-pyridin-3-yl-cyclohexanecarbothioic acid methylamide as potent potassium channel openers have been reported. These compounds, exemplified by RP 66266 and RP 66784, exhibit significant in vitro K(+)-channel opening activity, suggesting their potential as antihypertensive and antianginal agents (Brown et al., 1993).

Material Science

Research into polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile has unveiled a range of polymers with high thermal stability and solubility in polar solvents. These materials' inherent viscosities and glass transition temperatures suggest their applicability in high-performance applications, such as electronics and aerospace engineering (Saxena et al., 2003).

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) study of GDC-0449, a potent inhibitor of the Hedgehog signaling pathway, has provided insights into its metabolic fate in rats and dogs. The study found extensive metabolism with major pathways involving oxidation followed by phase II glucuronidation or sulfation, indicating the compound's pharmacokinetic profile and helping guide the development of similar therapeutic agents (Yue et al., 2011).

Properties

IUPAC Name

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNNBMLBZTVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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